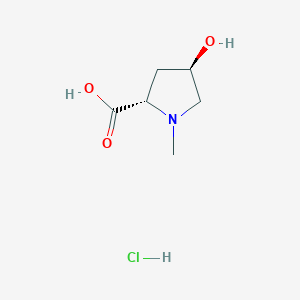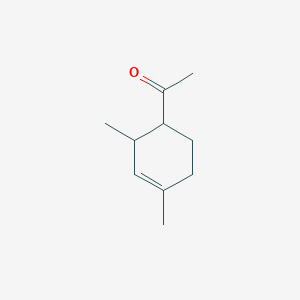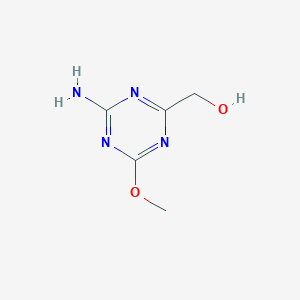
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol, also known as AMTM, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.17 g/mol. AMTM has been studied extensively for its potential applications in various scientific fields, including agriculture, medicine, and materials science. In
Wirkmechanismus
The mechanism of action of (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in DNA synthesis, leading to cell death. In addition, it may also interfere with the function of certain proteins involved in viral replication, making it a potential antiviral agent.
Biochemische Und Physiologische Effekte
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain viruses. In vivo studies have shown that it can reduce the growth of tumors in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize, and its low toxicity profile makes it safe to handle. It is also stable under a wide range of conditions, making it a useful reagent for various applications. However, its solubility in water can be a limitation for some experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol. In agriculture, it could be further developed as a herbicide with improved selectivity and efficacy. In medicine, it could be investigated as a potential therapeutic agent for various diseases, including cancer and viral infections. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol and its potential applications in various scientific fields.
Synthesemethoden
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol can be synthesized through a multistep process starting from 2,4,6-trimethoxy-1,3,5-triazine. The first step involves the reaction of 2,4,6-trimethoxy-1,3,5-triazine with hydroxylamine hydrochloride to form 2,4,6-trimethoxy-1,3,5-triazin-2-yl hydroxylamine. This intermediate is then reacted with formaldehyde to produce (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has been studied for its potential applications in various scientific fields. In agriculture, it has been used as a herbicide to control weeds in crops such as corn, soybeans, and wheat. In medicine, it has been investigated for its potential anticancer and antiviral activities. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
CAS-Nummer |
121212-37-1 |
|---|---|
Produktname |
(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol |
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(4-amino-6-methoxy-1,3,5-triazin-2-yl)methanol |
InChI |
InChI=1S/C5H8N4O2/c1-11-5-8-3(2-10)7-4(6)9-5/h10H,2H2,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
KHTKRVNPOLBKLX-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)N)CO |
Kanonische SMILES |
COC1=NC(=NC(=N1)N)CO |
Andere CAS-Nummern |
121212-37-1 |
Synonyme |
1,3,5-Triazine-2-methanol,4-amino-6-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



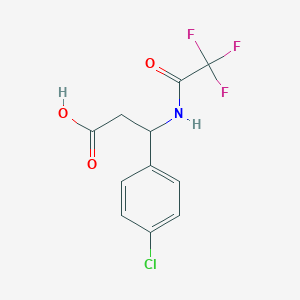

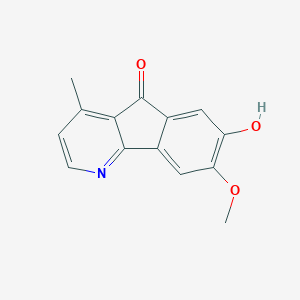
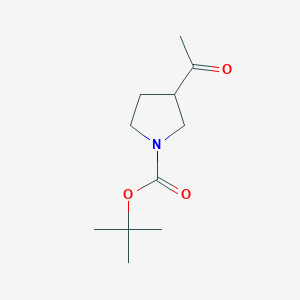
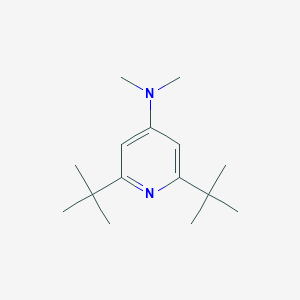
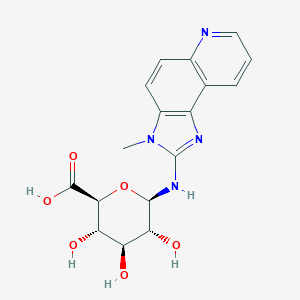
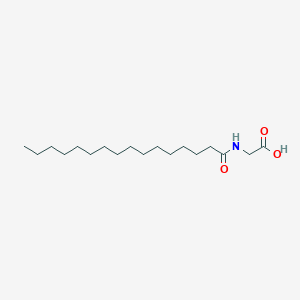
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
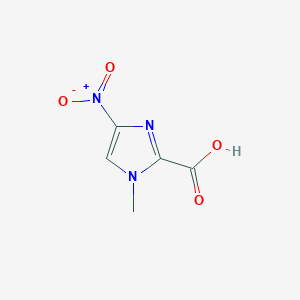
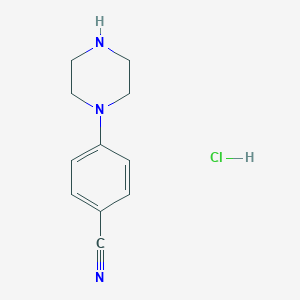
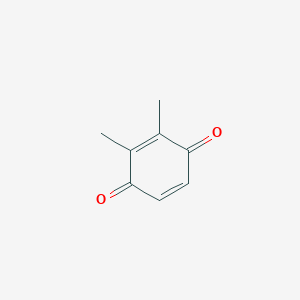
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
